molecular formula C11H11NO B8544262 4-(1-Hydroxycyclobutyl)benzonitrile CAS No. 214759-68-9

4-(1-Hydroxycyclobutyl)benzonitrile

Cat. No. B8544262
M. Wt: 173.21 g/mol
InChI Key: YBCRWEVBAAPJLE-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

To a solution of 4-Bromo-benzonitrile (2.0 grams, 10.99 mmole) in tetrahydrofuran (30 ml) at −100° C. was added dropwise 2.5 M nBuLi (4.8 ml) and stirred at −100° C. for 15 minutes. Cyclobutanone (0.965 grams, 13.19 mmole) was added dropwise and stirred for 10 minutes and allowed to warm to room temperature over 1 hour. The mixture was poured into 200 ml water and extracted with diethyl ether. The combined extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to an oil which was purified via flash chromatography on silica using 40% ethyl acetate/hexane as eluent to give a clear oil (1.5 g). MW 173.23; MS (m/e) 173 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.965 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[Li]CCCC.[C:15]1(=[O:19])[CH2:18][CH2:17][CH2:16]1.O>O1CCCC1>[OH:19][C:15]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
4.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.965 g
Type
reactant
Smiles
C1(CCC1)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
stirred at −100° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography on silica using 40% ethyl acetate/hexane as eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1(CCC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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